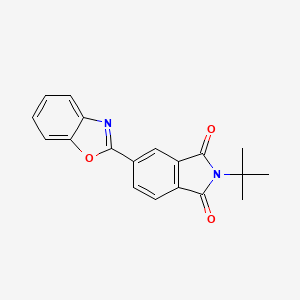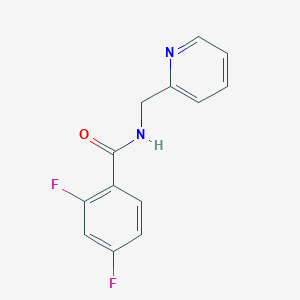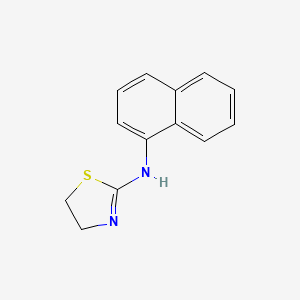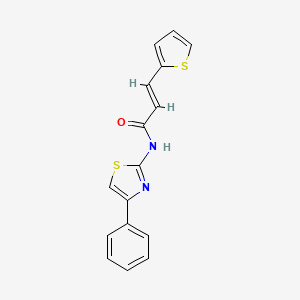
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, also known as BIQ, is a compound that has been extensively studied for its potential therapeutic applications. BIQ is a heterocyclic compound that contains both benzoxazole and isoindole moieties, and its unique chemical structure has led to its investigation in various scientific fields.
Mécanisme D'action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of DNA damage and the inhibition of cell proliferation. This compound has also been shown to modulate the expression of various genes involved in cancer progression, such as p53 and Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, including the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. The development of new synthetic routes and modifications to the this compound structure may also lead to the discovery of more potent and selective compounds. Additionally, the elucidation of the mechanism of action of this compound may provide insight into the underlying molecular pathways involved in cancer progression.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process that involves the condensation of 2-tert-butylaniline with o-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine, which is subsequently cyclized to form the desired this compound compound. The synthesis of this compound has been optimized to achieve high yields and purity, and various modifications to the synthetic route have been reported.
Applications De Recherche Scientifique
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been investigated for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation.
Propriétés
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-tert-butylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-19(2,3)21-17(22)12-9-8-11(10-13(12)18(21)23)16-20-14-6-4-5-7-15(14)24-16/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXTTFOCOBOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)


![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)


![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)


![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
